4-(4-(苄氧基)苄基)哌啶盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

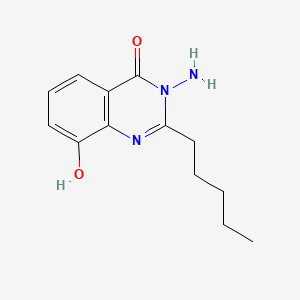

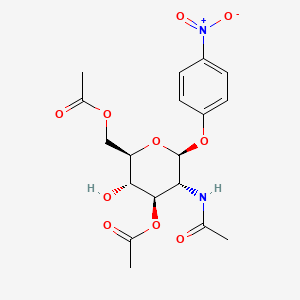

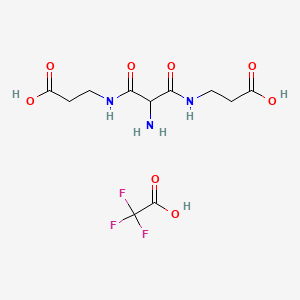

“4-(4-(Benzyloxy)benzyl)piperidine hydrochloride” is a chemical compound with the molecular formula C19H23NO·HCl . It is a derivative of piperidine, which is a six-membered ring containing one nitrogen atom and five carbon atoms .

Molecular Structure Analysis

The molecular structure of “4-(4-(Benzyloxy)benzyl)piperidine hydrochloride” can be represented by the InChI codeInChI=1S/C12H17NO.ClH/c1-2-4-11(5-3-1)10-14-12-6-8-13-9-7-12;/h1-5,12-13H,6-10H2;1H . This indicates the presence of a benzyl group attached to a piperidine ring, with a hydrochloride moiety. Physical And Chemical Properties Analysis

The molecular weight of “4-(4-(Benzyloxy)benzyl)piperidine hydrochloride” is 317.86 g/mol . Other properties such as hydrogen bond donor count, hydrogen bond acceptor count, and rotatable bond count can be computed .科学研究应用

抗肿瘤潜力

一系列新化合物,包括 1-[4-(2-氨基乙氧基)苯甲酰基]-3,5-双-(亚苄基)-4-哌啶酮,已表现出显着的细胞毒性,并且通常比当代抗癌药物更有效。这些化合物表现出肿瘤选择性毒性、调节多药耐药的能力,并具有有希望的抗疟疾和抗分枝杆菌特性。它们的作用机制包括诱导细胞凋亡、产生活性氧、激活半胱天冬酶和影响线粒体功能。这些特性保证了进一步评估这些化合物作为抗肿瘤候选药物的价值 (Hossain、Enci、Dimmock 和 Das,2020 年)。

亲核芳香取代

已经研究了哌啶与硝基芳香族化合物反应,得到特定的哌啶苯衍生物。这些反应在没有酸或碱催化的条件下表现出二级动力学。该机制涉及加成-消除过程,硝基团迅速从中间体中排出。这种行为对于理解涉及硝基团的亲核芳香取代至关重要,并构成了合成特定芳香哌啶衍生物的基础 (Pietra 和 Vitali,1972 年)。

DNA 小沟结合

Hoechst 33258 及其类似物(包括哌啶衍生物)与双链 B-DNA 的小沟牢固结合,对富含 AT 的序列具有特异性。这些化合物被广泛用作荧光 DNA 染料,并在染色体和核染色、流式细胞术以及植物染色体分析中得到应用。此外,Hoechst 衍生物因其作为放射保护剂和拓扑异构酶抑制剂的潜力而受到研究,为合理药物设计和 DNA 序列识别和结合研究的模型系统提供了一个起点 (Issar 和 Kakkar,2013 年)。

神经药理特性

已经开发出多种芳基哌嗪衍生物用于临床应用,主要用于治疗抑郁症、精神病或焦虑症。这些衍生物经历广泛的代谢,包括 CYP3A4 依赖的 N 去烷基化成 1-芳基哌嗪,对血清素受体和其他神经递质系统有各种影响。了解这些化合物的代谢和分布对于阐明其药理作用和在各种治疗中的潜在作用至关重要 (Caccia,2007 年)。

安全和危害

While specific safety and hazard information for “4-(4-(Benzyloxy)benzyl)piperidine hydrochloride” is not available, general safety measures for handling similar compounds include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective clothing, and using only in well-ventilated areas .

作用机制

Target of Action

The primary targets of 4-(4-(Benzyloxy)benzyl)piperidine hydrochloride are monoamine neurotransmitters , specifically dopamine, norepinephrine, and serotonin . These neurotransmitters play crucial roles in regulating mood, attention, and other cognitive functions.

Mode of Action

4-(4-(Benzyloxy)benzyl)piperidine hydrochloride acts as a monoamine releasing agent . It has a 20- to 48-fold selectivity for releasing dopamine versus serotonin and is most efficacious as a releaser of norepinephrine . This means that it promotes the release of these neurotransmitters into the synaptic cleft, enhancing their signaling activity.

Biochemical Pathways

The compound’s action primarily affects the monoaminergic pathways in the brain, which involve the neurotransmitters dopamine, norepinephrine, and serotonin . The increased release of these neurotransmitters can lead to enhanced signaling in these pathways, potentially affecting mood, attention, and other cognitive functions.

Pharmacokinetics

As a monoamine releasing agent, it is expected to have a fast onset of action and a short duration .

Result of Action

The increased release of dopamine, norepinephrine, and serotonin induced by 4-(4-(Benzyloxy)benzyl)piperidine hydrochloride can lead to enhanced signaling in the monoaminergic pathways . This can result in changes in mood, attention, and other cognitive functions.

属性

IUPAC Name |

4-[(4-phenylmethoxyphenyl)methyl]piperidine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO.ClH/c1-2-4-18(5-3-1)15-21-19-8-6-16(7-9-19)14-17-10-12-20-13-11-17;/h1-9,17,20H,10-15H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWIFNOHNFYVBSD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CC2=CC=C(C=C2)OCC3=CC=CC=C3.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-(Benzyloxy)benzyl)piperidine hydrochloride | |

CAS RN |

1177093-20-7 |

Source

|

| Record name | Piperidine, 4-[[4-(phenylmethoxy)phenyl]methyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1177093-20-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(t-Boc)-N-ethyl-3-(2-methyl-[1,3]dioxolan-2-yl)propylamine](/img/structure/B562051.png)

![1-(3,5-Dihydroxyphenyl)-2-[(1,1-dimethylethyl)amino]-ethanone Hydrochloride](/img/structure/B562058.png)

![Biotinylamidoethyl]-dithiomethylenemalonic Acid Bis(3-aminopropionic Acid)](/img/structure/B562059.png)

![[Biotinylamidoethyl]-dithiomethylenemalonic Acid Bis(4-aminobutyric Acid)](/img/structure/B562063.png)